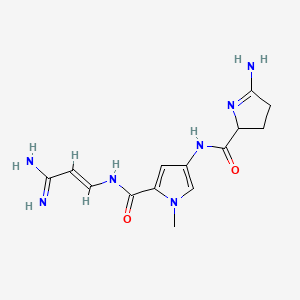

Kikumycin B

Description

Historical Context and Discovery of Kikumycin B

Overview of Natural Product Research and Significance

The exploration of natural products for medicinal purposes has been a cornerstone of human health for millennia, evolving from traditional remedies to a sophisticated scientific discipline. nih.gov Historically, compounds derived from plants, fungi, and bacteria have provided the basis for a vast number of therapeutic agents. nih.gov This field of research continues to be a significant source of novel chemical structures with diverse biological activities, addressing the ongoing need for new drugs to combat a range of diseases.

This compound within the Class of Oligopyrrolamide Antibiotics

This compound is a member of the oligopyrrolamide family of antibiotics, a group of natural products characterized by an oligopyrrole carboxamide skeleton. nih.gov This class of compounds is renowned for its ability to interact with the minor groove of double-stranded DNA (dsDNA). nih.gov The discovery of this compound and its relatives followed that of other prominent DNA minor groove binders like Netropsin (B1678217), discovered in 1951, and Distamycin A, isolated in 1958. nih.gov These pioneering discoveries paved the way for further investigation into the therapeutic potential of oligopyrrolamides. nih.gov this compound, along with Anthelvencin C, was identified later and contributed to the understanding of the structural requirements for DNA binding and antiviral activity within this chemical class. nih.gov

Biological Origins and Producing Organisms

Isolation from Streptomyces phaeochromogenes

This compound is a natural product isolated from the culture filtrate of the bacterium Streptomyces phaeochromogenes. nih.gov Specifically, it was obtained from the R-719 strain of this species. nih.gov Streptomyces phaeochromogenes is a Gram-positive, filamentous bacterium found in soil and is known for its ability to produce a variety of secondary metabolites. neptjournal.comdsmz.de Strains of this bacterium have been isolated from diverse environments, including terrestrial soils and marine sediments. nih.govnih.gov

Context within Streptomyces Secondary Metabolite Production

The genus Streptomyces is a prolific source of bioactive compounds, responsible for producing approximately two-thirds of all clinically relevant secondary metabolites. nih.gov These bacteria possess complex secondary metabolisms and are considered biofactories for a wide array of natural products, including antibiotics, antifungals, and anticancer agents. frontiersin.orgfrontiersin.org The production of these compounds, which are not essential for the primary growth of the organism, often occurs during the stationary phase and is thought to provide a competitive advantage in their natural environment. neptjournal.comfrontiersin.org The immense biosynthetic potential of Streptomyces is underscored by genomic studies, which have revealed that a single strain can harbor numerous biosynthetic gene clusters (BGCs), many of which remain silent under standard laboratory conditions. jmb.or.krmdpi.com This suggests that a vast number of potentially valuable secondary metabolites from Streptomyces are yet to be discovered. frontiersin.org

Structural Classification and Relation to Other Oligoamides

This compound is structurally classified as an oligopyrrolamide. These molecules are a subset of oligoamides, which are oligomers composed of repeating amide-linked monomer units. researchgate.net The defining feature of oligopyrrolamides like this compound is the presence of pyrrole (B145914) carboxamide units in their backbone. nih.gov

Structurally, this compound shares a common architectural framework with other well-known DNA minor groove-binding antibiotics. nih.gov These compounds, including Netropsin, Distamycin A, and Anthelvencin C, all possess a characteristic crescent shape, cationic charges, and hydrogen-bond donors, which are crucial for their interaction with the minor groove of DNA. nih.govresearchgate.net The repeating pyrrole units in their structures create a scaffold that complements the curvature of the DNA helix. acs.org

The broader class of oligoamides also includes other natural products with different aromatic building blocks, such as the cystobactamids, which are derived from p-aminobenzoic acid. nih.gov While structurally distinct from the pyrrole-containing kikumycins, these oligoarylamides also exhibit significant biological activity, highlighting the versatility of the oligoamide scaffold in nature for producing bioactive molecules. nih.govresearchgate.net

Table 1: Key Oligopyrrolamide Antibiotics and Related Compounds

| Compound Name | Year of Discovery/Report | Producing Organism | Key Structural Feature |

| Netropsin | 1951 | Streptomyces netropsis | Oligopyrrole carboxamide |

| Distamycin A | 1958 | Streptomyces distallicus | Oligopyrrole carboxamide |

| Anthelvencin C | 1965 | Streptomyces venezuelae | Oligopyrrole carboxamide |

| This compound | - | Streptomyces phaeochromogenes | Oligopyrrole carboxamide |

| Cystobactamids | 2014 | Cystobacter sp. | Oligo-p-aminobenzoic acid |

Chemical Substructure of Oligopyrrolamides

Oligopyrrolamides are characterized by a core structure composed of repeating N-methylpyrrole carboxamide units. google.combeilstein-journals.org This fundamental backbone can be thought of as a polyamide chain where the α-carbons are replaced by five-membered pyrrole rings. acs.org This structural arrangement results in a crescent-shaped molecule.

A key feature of many compounds in this family is the presence of positively charged terminal groups. beilstein-journals.org For instance, this compound possesses a 4-aminopyrrole-2-carboxylate moiety and an amidine group. uni.luresearchgate.netresearchgate.net The structure of these natural products, including this compound, Anthelvencin, Distamycin, and Netropsin, consists of heterocyclic polyamides containing pyrrole carboxamides. google.com The assembly of these molecules often involves nonribosomal peptide synthetase (NRPS) systems. acs.orgacs.org

Comparative Analysis with Distamycin A, Netropsin, and Anthelvencin C

This compound shares its fundamental oligopyrrolamide framework with Distamycin A, Netropsin, and Anthelvencin C, but with distinct structural variations that influence their properties and interactions. google.comacs.org

Netropsin and Distamycin A are classic examples of this class, featuring two and three N-methylpyrrole rings, respectively. acs.orgwikipedia.org They are well-studied for their preferential binding to AT-rich regions in the minor groove of DNA. wikipedia.orgwikipedia.orgabmole.com The binding is stabilized by hydrogen bonds and van der Waals interactions. rcsb.orgrcsb.org

Anthelvencin C , produced by Streptomyces venezuelae, is a more complex pyrrolamide that contains two N-methylated pyrrole groups. acs.orgacs.orgnpatlas.org Its structure, like others in its class, features terminal groups that contribute to its binding capabilities. ebi.ac.uknih.gov

This compound is structurally distinct from the linear pyrrole chains of Netropsin and Distamycin A. It contains a 4-aminopyrrole-2-carboxylate unit linked to an N-methylpyrrole ring, which is then connected to a propionamidine tail. uni.lu This unique arrangement of heterocyclic rings and charged termini differentiates it from its better-known relatives.

The following table provides a comparative overview of the key structural features of these compounds.

| Feature | This compound | Distamycin A | Netropsin | Anthelvencin C |

| Molecular Formula | C₁₄H₁₉N₇O₂ uni.lu | C₂₂H₂₇N₉O₄ chemspider.com | C₁₈H₂₆N₁₀O₃ | C₂₀H₂₇N₉O₃ npatlas.orgebi.ac.uk |

| Core Structure | One N-methylpyrrole ring linked to a dihydropyrrole ring uni.lu | Three N-methylpyrrole rings wikipedia.org | Two N-methylpyrrole rings wikipedia.org | Two N-methylpyrrole rings linked to a dihydropyrrole ring npatlas.orgebi.ac.uk |

| Terminal Groups | Amidine and amino groups uni.lu | Formyl and propionamidine groups | Two guanidinium (B1211019) groups iucr.org | Amidine and amino groups npatlas.orgebi.ac.uk |

Structure

2D Structure

3D Structure

Properties

CAS No. |

37913-78-3 |

|---|---|

Molecular Formula |

C14H19N7O2 |

Molecular Weight |

317.35 g/mol |

IUPAC Name |

4-[(5-amino-3,4-dihydro-2H-pyrrole-2-carbonyl)amino]-N-[(E)-3-amino-3-iminoprop-1-enyl]-1-methylpyrrole-2-carboxamide |

InChI |

InChI=1S/C14H19N7O2/c1-21-7-8(19-13(22)9-2-3-12(17)20-9)6-10(21)14(23)18-5-4-11(15)16/h4-7,9H,2-3H2,1H3,(H3,15,16)(H2,17,20)(H,18,23)(H,19,22)/b5-4+ |

InChI Key |

LMRPWVAZPPSUES-SNAWJCMRSA-N |

Isomeric SMILES |

CN1C=C(C=C1C(=O)N/C=C/C(=N)N)NC(=O)C2CCC(=N2)N |

Canonical SMILES |

CN1C=C(C=C1C(=O)NC=CC(=N)N)NC(=O)C2CCC(=N2)N |

Origin of Product |

United States |

Biosynthetic Pathways and Precursors of Kikumycin B

Elucidation of Biosynthetic Precursors

Understanding the building blocks of Kikumycin B is fundamental to deciphering its biosynthetic logic. Studies have identified a crucial cyclic amino acid that forms a core part of its structure and have traced its enzymatic origins.

The enzymatic origin of ADPC has been traced to an unexpected source: Ectoine Synthase (EctC). researchgate.net While the primary role of EctC is to catalyze the final step in the biosynthesis of ectoine—a compatible solute that protects cells from osmotic stress—it also possesses a promiscuous side activity. researchgate.netresearchgate.net In this side reaction, Ectoine Synthase facilitates the cyclic condensation of the amino acid glutamine to produce ADPC. researchgate.net This discovery demonstrates a fascinating example of enzymatic multifunctionality and provides a direct biosynthetic route to this crucial this compound precursor.

Investigation of Biosynthetic Gene Clusters (BGCs)

The production of complex natural products like this compound is orchestrated by a dedicated set of genes co-located on the chromosome, known as a biosynthetic gene cluster (BGC). Identifying and characterizing this BGC is essential for understanding the enzymatic steps involved in its synthesis.

While the specific BGC for this compound has not been detailed, extensive research on the closely related compound anthelvencin, produced by Streptomyces venezuelae, provides a robust model. To identify the anthelvencin BGC, researchers sequenced the entire genome of the producing organism. acs.org Using bioinformatic tools, they then searched for genes predicted to encode enzymes typically involved in natural product biosynthesis, such as non-ribosomal peptide synthetases (NRPS). acs.org This genomic approach successfully located a distinct gene cluster responsible for anthelvencin production. acs.org Functional analysis, often involving the targeted deletion of genes within the cluster using techniques like CRISPR/Cas9, has been used to confirm the role of these genes in the biosynthesis. dtu.dk The identified and functionally characterized anthelvencin BGC is registered in the MIBiG (Minimum Information about a Biosynthetic Gene cluster) database under accession number BGC0002042. acs.org

Based on the analysis of the homologous anthelvencin BGC, a putative enzymatic pathway for this compound can be proposed. The assembly of the molecule is primarily directed by a non-ribosomal peptide synthetase (NRPS) system. acs.orgnih.gov Interestingly, this NRPS is composed of stand-alone protein domains rather than the more common large, multi-modular enzymes. acs.orgnih.gov This type of "Type II" NRPS represents a less-studied paradigm for peptide biosynthesis. nih.gov

The proposed machinery involves several key enzymes:

An NRPS system: Comprising discrete, single-domain proteins that work in concert to activate, modify, and link the precursor amino acids. nih.gov

An ATP-grasp ligase family enzyme: This enzyme is proposed to be involved in the assembly process, potentially activating a carboxylate group for amide bond formation. acs.orgnih.gov

ADPC-forming enzyme: A gene within the cluster, athv28 in the anthelvencin BGC, is hypothesized to catalyze the intramolecular condensation of glutamine to form the ADPC precursor. researchgate.netresearchgate.net Chemical complementation studies, where ADPC was added to a culture of a mutant with this gene deleted, restored the production of the final product, confirming the gene's critical role in providing this precursor. researchgate.net

Chemoenzymatic and Enzymatic Synthesis Approaches Related to this compound Precursors

The development of synthetic routes to this compound and its precursors leverages both chemical and enzymatic methods to achieve efficiency and precision.

Chemoenzymatic synthesis combines the advantages of traditional chemical reactions with the high selectivity of biological catalysts. The enzymatic synthesis of the key precursor, ADPC, is a prime example of this approach. As established, Ectoine Synthase (EctC) can be used as a biocatalyst to directly convert glutamine into ADPC. researchgate.net This enzymatic step provides a direct and highly specific method for producing this crucial building block.

In addition to enzymatic methods, various chemical synthesis strategies have been developed to produce ADPC and its derivatives. Novel, multi-step approaches starting from commercially available compounds have been reported, allowing for the diastereoselective synthesis of functionalized ADPC esters. researchgate.net These chemical routes provide an alternative and often more scalable method for accessing the precursors needed for the total synthesis or analog generation of this compound.

Directed Biosynthesis and Pathway Engineering Studies of this compound

The exploration of this compound's biosynthetic pathway opens avenues for the generation of novel analogs through directed biosynthesis and pathway engineering. While specific published studies focusing exclusively on this compound are limited, the well-characterized biosynthesis of structurally related pyrrolamide antibiotics, such as congocidine (B231845), distamycin, and anthelvencin, provides a robust framework for designing rational strategies to modify the this compound structure. These approaches primarily leverage the modular nature of the non-ribosomal peptide synthetase (NRPS) machinery responsible for its assembly.

Directed Biosynthesis

Directed biosynthesis involves the feeding of synthetic, non-natural precursors to the producing organism, which may then be incorporated by the biosynthetic enzymes to generate novel derivatives. In the context of this compound, this strategy would focus on the manipulation of the pyrrole-containing building blocks.

The biosynthesis of the pyrrole (B145914) moiety in related compounds is known to be a key variable. It is hypothesized that the this compound precursor, 5-amino-3,4-dihydro-2H-pyrrole-2-carboxylate (ADPC), is a key intermediate. By introducing chemically synthesized analogs of this precursor into the fermentation medium of the this compound-producing organism, it may be possible to generate a library of novel this compound derivatives with altered substitutions on the pyrrole rings.

Table 1: Hypothetical Precursor Feeding Studies for Directed Biosynthesis of this compound Analogs

| Precursor Fed | Expected Modification in this compound Analog | Potential Impact on Activity |

| 4-Fluoro-ADPC | Incorporation of a fluorine atom on the pyrrole ring | Enhanced binding affinity or altered bioavailability |

| 4-Chloro-ADPC | Incorporation of a chlorine atom on the pyrrole ring | Modified electronic properties and potential for new interactions with biological targets |

| 4-Methyl-ADPC | Addition of a methyl group to the pyrrole ring | Increased lipophilicity and altered steric profile |

This table presents hypothetical outcomes based on precursor feeding strategies applied to the biosynthesis of other non-ribosomal peptides.

Pathway Engineering

Pathway engineering involves the genetic modification of the biosynthetic gene cluster to alter the final product. For this compound, this would target the putative NRPS genes responsible for its assembly. The modular architecture of NRPSs, with distinct domains for substrate adenylation (A), thiolation (T), and condensation (C), makes them amenable to genetic manipulation.

Key strategies for engineering the this compound pathway could include:

Adenylation (A) Domain Swapping: The A-domain is responsible for recognizing and activating the specific amino acid or precursor to be incorporated. Replacing the native A-domain with one that recognizes a different substrate could lead to the incorporation of novel building blocks into the this compound scaffold.

Gene Knockout: Inactivation of specific genes within the biosynthetic cluster can lead to the accumulation of biosynthetic intermediates or the production of truncated analogs. For example, knocking out a tailoring enzyme, such as a methyltransferase or an oxidase, could yield derivatives lacking specific modifications.

Heterologous Expression: The entire this compound biosynthetic gene cluster could be cloned and expressed in a genetically tractable host organism. This would facilitate easier genetic manipulation and potentially higher yields of the natural product and its engineered derivatives.

Table 2: Potential Genetic Engineering Strategies and Expected Outcomes for this compound

| Genetic Modification | Target Gene/Domain | Expected Outcome |

| A-domain replacement | Adenylation domain of the NRPS module for ADPC | Incorporation of an alternative pyrrole or other heterocyclic precursor |

| Gene knockout | Putative methyltransferase gene | Production of a demethylated this compound analog |

| Promoter engineering | Promoter of a key biosynthetic gene | Increased or decreased production of this compound |

This table outlines potential pathway engineering strategies and their predicted effects on the final chemical structure, based on established principles of NRPS engineering.

While the direct application of these techniques to this compound biosynthesis awaits experimental validation, the foundational knowledge from related pyrrolamide systems provides a clear and promising roadmap for the future generation of novel and potentially more potent this compound analogs.

Chemical Synthesis Strategies and Analog Development of Kikumycin B

Total Synthesis Approaches for Oligopyrrolamides

Oligopyrrolamides are a class of compounds characterized by a repeating backbone of pyrrole (B145914) and imidazole (B134444) carboxamide units. google.comresearchgate.net The total synthesis of these molecules, including natural products like Kikumycin B, distamycin A, and netropsin (B1678217), is a key area of research. researchgate.net The overarching goal is to construct the polyamide chain with precise control over the sequence and structure of the heterocyclic units. Successful total synthesis confirms the structure of the natural product and provides a platform for further biological investigation. rsc.orgmdpi.comnih.gov

The core of oligopyrrolamide synthesis lies in the efficient formation of the amide bond between heterocyclic carboxylic acids and amines. google.com A significant strategy involves the use of protected amino acid monomers or dimers which are sequentially coupled to build the desired polyamide chain. google.com For instance, pyrrole and imidazole units are prepared with protecting groups on their amine functionalities to prevent unwanted side reactions during the coupling step. google.comwikipedia.org

The construction process often relies on established peptide coupling techniques. A common method involves activating the carboxylic acid group of one monomer to facilitate its reaction with the amino group of another. This methodology has been adapted for the synthesis of various pyrrole-2-carboxamide derivatives, which are key structural motifs. nih.gov Structure-guided design and pharmacophore modeling can inform the synthesis of these units to achieve specific biological targets. nih.gov

| Strategy | Description | Key Features | Reference(s) |

| Sequential Monomer/Dimer Addition | Protected pyrrole or imidazole amino acid monomers or dimers are added one by one to the growing polyamide chain. | Utilizes protecting groups (e.g., Boc, Fmoc) for amines; requires activation of carboxylic acids for amide bond formation. | google.com |

| Structure-Guided Design | The design of pyrrole-2-carboxamide units is guided by the crystal structure of a biological target and pharmacophore models. | Focuses on creating specific interactions with a target, such as occupying defined pockets in a protein. | nih.gov |

Achieving regio- and stereoselectivity is paramount in the synthesis of complex molecules like oligopyrrolamides. organic-chemistry.orgrsc.orgmdpi.com Regioselectivity ensures that chemical bonds are formed at the correct positions within the reacting molecules, while stereoselectivity controls the three-dimensional arrangement of atoms.

In the context of oligoamide synthesis, regioselectivity is crucial for linking the correct atoms of the pyrrole and imidazole rings to form the polyamide backbone. For example, in synthesizing helical aromatic oligoamides, precise control over the connectivity of quinoline-based monomers is essential to induce the desired helical fold. uni-muenchen.de

Stereoselectivity becomes critical when chiral centers are present, either in the backbone or on side chains. rsc.orgnih.gov The synthesis must produce the correct stereoisomer, as different spatial arrangements can lead to vastly different biological activities. nih.gov Methodologies often involve the use of specific catalysts or reaction conditions to favor the formation of one stereoisomer over others, a process demonstrated in the synthesis of various heterocyclic and natural product scaffolds. organic-chemistry.orgmdpi.com The synthesis of complex spiro-heterocycles through 1,3-dipolar cycloaddition reactions is an example of a process where both regio- and stereoselectivity are fully controlled to yield a single product. mdpi.com

Synthesis of this compound Analogs and Derivatives

The synthesis of analogs and derivatives of a natural product is a cornerstone of medicinal chemistry, aiming to improve properties such as potency, selectivity, and metabolic stability. This involves the chemical modification of the parent scaffold. nih.govnih.gov

Chemical derivatization is the process of modifying a compound to produce a new one with different properties suitable for analysis or with altered biological activity. researchgate.net This can involve introducing new functional groups or modifying existing ones. nih.gov For oligopyrrolamides, modifications can be made to the heterocyclic rings, the amide backbone, or the terminal groups.

Derivatization strategies often target specific functional groups, such as hydroxyl (–OH) or carboxyl (–COOH) groups, which are common sites for modification. nih.gov For instance, Kanamycin B has been chemically modified at its 6"-hydroxyl group by substituting it with various atoms or functional groups to explore changes in its activity. nih.gov While specific derivatization studies on this compound are not detailed in the provided sources, the principles are broadly applicable. Modifications could include introducing substituents onto the pyrrole rings or altering the terminal amine group to modulate the molecule's DNA-binding affinity or cellular uptake. The goal of such modifications is often to enhance a desired property, such as improving detection in analytical methods or altering biological function. nih.govresearchgate.net

Oligoamides, including oligopyrrolamides, are considered "privileged structures" because their scaffolds can be used as starting points to develop high-affinity ligands for multiple biological targets. researchgate.net A key design principle is the creation of molecules that mimic the structures of biological macromolecules, such as the α-helix of proteins. csic.es By arranging side chains along the oligopyrrolamide backbone, scientists can create surfaces that specifically recognize and disrupt protein-protein or protein-nucleic acid interactions. researchgate.netresearchgate.net

| Design Principle | Description | Example Application | Reference(s) |

| Biomimicry | Designing oligopyrrolamide scaffolds to mimic biological structures, particularly the α-helix. | Inhibition of protein-protein interactions by presenting side chains that mimic key residues of an α-helix. | csic.es |

| Privileged Scaffolds | Using the oligoamide backbone as a versatile starting point for developing ligands for diverse biological receptors. | Development of various oligoarylamides that bind to DNA or proteins. | researchgate.net |

| Predictable Functionalization | Introducing functional side chains at specific positions on the scaffold without disrupting its overall fold. | Creating new contacts with a target protein to enhance binding affinity. | researchgate.net |

| Targeted Disruption | Designing molecules to specifically interact with and disrupt pathological protein aggregates. | An oligopyrrolamide designed to inhibit IAPP aggregation; ADH-353 designed to disrupt Aβ fibrils. | rsc.orgrsc.orgnih.gov |

Solid-Phase Synthesis Methodologies for Oligoamides

Solid-phase synthesis (SPS) is a powerful and widely used technique for the production of oligomers like peptides, oligonucleotides, and polyamides. wikipedia.orgatdbio.combeilstein-journals.org The method involves covalently attaching the first building block to an insoluble solid support (resin) and then sequentially adding subsequent units. wikipedia.org This approach offers significant advantages over traditional solution-phase synthesis, including the ability to use excess reagents to drive reactions to completion, simplified purification by simply washing the resin, and amenability to automation. atdbio.combeilstein-journals.org

This methodology has been successfully adapted for the synthesis of oligopyrrolamides. google.com A novel method for the solid-phase synthesis of polyamides containing imidazole and pyrrole carboxamides achieves high stepwise coupling yields of over 99%, enabling the efficient production of highly pure materials. google.com The process generally follows a cycle of steps:

Deprotection: Removal of a temporary protecting group (e.g., Fmoc) from the amine of the resin-bound unit. uni-muenchen.de

Washing: Rinsing the resin to remove the deprotecting agent and byproducts. uni-muenchen.de

Coupling: Adding the next protected monomer, which has been activated, to form a new amide bond. google.comuni-muenchen.de

Washing: Rinsing the resin to remove excess reagents and byproducts. uni-muenchen.de

This cycle is repeated until the desired oligomer is assembled. Finally, the completed polyamide is cleaved from the solid support and any remaining protecting groups are removed. wikipedia.orgnih.gov The efficiency and robustness of SPS have been demonstrated in the preparation of helical aromatic oligoamides up to 41 units long and have been successfully implemented on automated peptide synthesizers, drastically reducing the manual labor required. uni-muenchen.de

Resin Selection and Linker Chemistry

The solid-phase synthesis of this compound and its pyrrole-imidazole (Py-Im) polyamide analogs relies heavily on the strategic selection of a solid support (resin) and an appropriate linker. This choice is critical as it dictates the conditions for both the assembly of the polyamide chain and its final cleavage, ultimately impacting the purity and yield of the final product.

A variety of resins have been explored for the synthesis of Py-Im polyamides. Early work sometimes utilized Kaiser oxime resin , but this support proved problematic, especially when the synthetic sequence began with an imidazole monomer. caltech.eduacs.org The linkage between the oxime resin and the imidazole unit is sensitive and prone to premature cleavage during the synthesis, leading to significantly lower yields. caltech.eduacs.org

To circumvent this instability, researchers introduced the use of resins with an intervening aliphatic linker, such as the Boc-β-Ala-PAM resin . caltech.eduacs.org While this approach stabilizes the initial attachment, the inclusion of a C-terminal β-alanine has been shown in some hairpin polyamides to reduce cellular uptake and diminish the biological activity of the final compound. caltech.edu

A significant advancement in the field was the adoption of highly acid-sensitive resins, which allow for very mild cleavage conditions. The 2-chlorotrityl-chloride (2-Cl-Trt-Cl) resin has emerged as a preferred choice for synthesizing Py-Im polyamides, including those with sensitive C-terminal free carboxylic acids. caltech.edu Its mild cleavage conditions, often requiring dilute trifluoroacetic acid (TFA) or acetic acid, help to prevent the decomposition of the target molecule. caltech.edusigmaaldrich.com The first Fmoc-protected pyrrole or imidazole monomer can be loaded directly onto the 2-Cl-Trt-Cl resin in the presence of a base, with subsequent capping of any remaining reactive sites using an alcohol like methanol. caltech.edu

Another commonly employed support is the Wang resin , often used with an Fmoc-β-alanine linker. mdpi.com This resin is more robust than the 2-Cl-Trt-Cl resin and requires stronger acidic conditions, typically concentrated TFA, for the final cleavage of the polyamide. acs.orgpeptide.com The selection between these resins often involves a trade-off between the harshness of the final cleavage step and the stability required during chain assembly.

The table below summarizes the key resins and linkers used in the synthesis of this compound analogs and related polyamides.

| Resin Type | Linker Type | Key Characteristics | Reference |

| 2-Chlorotrityl-Chloride (2-Cl-Trt-Cl) Resin | Direct attachment or various linkers | Highly acid-sensitive; allows for very mild cleavage, preserving sensitive functional groups. | caltech.edu |

| Wang Resin | Pre-loaded amino acid or other linkers (e.g., β-alanine) | Requires strong acid (e.g., TFA) for cleavage; commonly used in Fmoc-based synthesis. | mdpi.com |

| PAM Resin | Phenylacetamidomethyl linker (e.g., with Boc-β-Ala) | Offers stability but the linker itself can influence biological properties. | caltech.eduacs.org |

| Kaiser Oxime Resin | Oxime linker | Prone to premature cleavage, especially with initial imidazole units, leading to low yields. | caltech.eduacs.org |

Coupling and Deprotection Strategies

The stepwise assembly of the this compound backbone on the solid support involves a repeated cycle of coupling and deprotection reactions. The efficiency of these steps is paramount for achieving a high-purity final product.

Coupling Strategies:

The formation of the amide bond between the growing polyamide chain and the incoming monomer is facilitated by activating the carboxylic acid of the monomer. For the synthesis of Py-Im polyamides, a variety of coupling reagents are employed. A notable and highly effective reagent is PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). caltech.edu The use of PyBOP, often in conjunction with a non-nucleophilic base such as N,N-diisopropylethylamine (DIEA), promotes efficient amide bond formation. bachem.com To further enhance reaction rates and yields, especially for sterically hindered couplings, microwave-assisted synthesis has been successfully implemented. caltech.edu

Other standard peptide coupling reagents are also applicable, including aminium/uronium salts like HBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), as well as carbodiimides such as DCC (dicyclohexylcarbodiimide) and DIC (diisopropylcarbodiimide). bachem.comnih.gov When using these reagents, additives like HOBt (1-hydroxybenzotriazole) or Oxyma Pure are often included to accelerate the coupling reaction and suppress potential side reactions like racemization. bachem.comorgsyn.org

Deprotection Strategies:

The synthesis of this compound analogs predominantly utilizes the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) protection strategy. caltech.edunih.gov The N-terminal Fmoc group of the resin-bound polyamide is removed at the beginning of each cycle to allow for the coupling of the next monomer.

The deprotection of the Fmoc group is typically achieved by treating the resin with a solution of a secondary amine base, most commonly 20-50% piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). caltech.edusigmaaldrich.com The reaction is generally rapid, often completing within minutes at room temperature. caltech.edu Following deprotection, the resin is thoroughly washed to remove the piperidine and the dibenzofulvene-piperidine adduct before proceeding to the next coupling step.

Once the entire polyamide chain has been assembled, the final step involves the global deprotection of any remaining side-chain protecting groups and the cleavage of the polyamide from the solid support. The conditions for this final step are dictated by the choice of resin and linker. For highly acid-sensitive resins like 2-Cl-Trt-Cl, a mild solution of TFA (e.g., 1-5%) in dichloromethane (B109758) (DCM) is sufficient. sigmaaldrich.com For more acid-stable linkers, such as those on Wang resin, a much higher concentration of TFA (e.g., 95%) is required, often in a "cleavage cocktail" containing scavengers like triisopropylsilane (B1312306) (TIS) and water to capture reactive cationic species and prevent side reactions. peptide.com

Molecular Mechanisms of Action in Biological Systems

DNA Minor Groove Binding.google.com

Kikumycin B is classified as a DNA minor groove binding agent. nih.gov This mode of interaction involves the molecule fitting into the narrower of the two grooves that spiral around the DNA double helix. The binding of molecules like this compound to the minor groove is a non-covalent interaction, driven by a combination of forces that stabilize the complex. beilstein-journals.org These interactions, while not altering the primary sequence of the DNA, can significantly influence its structure and accessibility to cellular machinery. beilstein-journals.org

The process of minor groove binding is facilitated by the specific three-dimensional shape of the ligand, which allows it to conform to the curvature and dimensions of the groove. researchgate.net This binding is often characterized by a high affinity for specific regions within the DNA, particularly those rich in certain base pairs. beilstein-journals.org The stability of the resulting ligand-DNA complex is crucial for its biological effects.

Sequence Specificity and Preferential Binding Sites.google.comnih.gov

This compound, like other minor groove binders, demonstrates a preference for certain DNA sequences. google.comnih.gov These molecules typically favor A-T (adenine-thymine) rich regions within the minor groove. nih.govbeilstein-journals.org The rationale behind this preference lies in the molecular landscape of the minor groove. A-T base pairs present a different arrangement of hydrogen bond donors and acceptors compared to G-C (guanine-cytosine) base pairs, which influences the binding affinity of the ligand. libretexts.org

The specificity of binding is a critical determinant of the biological activity of DNA-interactive agents. ucl.ac.ukgoogle.com The ability to target specific sequences allows for a more directed influence on gene expression and other DNA-dependent processes. ucl.ac.uk Research has shown that the N-terminal moiety of minor groove binding antibiotics, such as the formyl group present in this compound, plays a profound role in their binding characteristics and specificity. ucl.ac.uk

Table 1: Factors Influencing DNA Binding Specificity

| Factor | Description |

|---|---|

| Base Pair Composition | Preferential binding to A-T rich sequences in the minor groove. nih.govbeilstein-journals.org |

| Ligand Structure | The three-dimensional shape and chemical nature of the binding molecule. researchgate.net |

| N-Terminal Group | The chemical group at the beginning of the peptide chain significantly impacts binding. ucl.ac.uk |

| Hydrogen Bonding Potential | The arrangement of hydrogen bond donors and acceptors in the DNA groove. libretexts.org |

Hydrogen Bonding Network and Ligand-DNA Complex Stability.google.comnih.gov

The stability of the this compound-DNA complex is heavily reliant on the formation of a network of hydrogen bonds. google.comnih.gov Hydrogen bonds are non-covalent interactions between a hydrogen atom covalently bonded to an electronegative atom and another nearby electronegative atom. wikipedia.org In the context of DNA binding, these bonds form between the functional groups of the ligand and the atoms on the floor of the minor groove, such as the N3 of adenine (B156593) and the O2 of thymine (B56734). nih.gov

Impact on Nucleic Acid Metabolism.google.com

By binding to DNA, this compound can interfere with fundamental cellular processes that rely on the DNA template. google.compatsnap.com These processes, collectively known as nucleic acid metabolism, include the synthesis of new DNA (replication) and the synthesis of RNA from a DNA template (transcription). slideshare.netuomustansiriyah.edu.iq

Inhibition of DNA-Dependent DNA Synthesis (Replication).google.com

DNA replication is a vital process for cell division and proliferation. patsnap.com It involves a complex machinery of enzymes that unwind the DNA double helix and synthesize new complementary strands. nih.gov Minor groove binders like this compound can inhibit this process by stabilizing the DNA duplex, making it more difficult for helicases to unwind the strands. nih.gov This blockage of the replication fork, the site of active DNA synthesis, can halt the entire replication process, ultimately leading to cell death. patsnap.commdpi.com The inhibition of DNA synthesis is a common mechanism of action for many anticancer and antibiotic drugs. libretexts.orgresearchgate.net

Modulation of DNA-Dependent RNA Synthesis (Transcription).google.com

Transcription is the first step in gene expression, where the genetic information encoded in DNA is copied into a messenger RNA (mRNA) molecule. embopress.org This process is carried out by RNA polymerase, which moves along the DNA template. The binding of this compound to the minor groove can physically obstruct the path of RNA polymerase, thereby preventing the transcription of genes. embopress.orgnih.gov This modulation of transcription can have wide-ranging effects on cellular function, as it can alter the levels of essential proteins. nih.gov The ability to selectively inhibit the transcription of specific genes is a key area of research in the development of targeted therapies. ucl.ac.uk

Interactions with Other Biomolecules

The biological activity of this compound and related oligoamides is intrinsically linked to their ability to interact with essential biomolecules, thereby disrupting fundamental cellular processes. These interactions are primarily non-covalent and are dictated by the unique structural features of these compounds.

Potential for Protein-Protein and Nucleic Acid-Protein Interaction Inhibition

This compound, as a member of the aromatic oligoamide family, is recognized for its capacity to bind to the minor groove of double-stranded DNA (dsDNA). nih.gov This binding is a hallmark of this class of natural products, which also includes compounds like distamycin A, netropsin (B1678217), and anthelvencin C. nih.gov The interaction is characterized by a high degree of selectivity for certain DNA sequences, particularly AT-rich regions. nih.govresearchgate.net The crescent shape of the oligoamide backbone, along with hydrogen-bond donors, facilitates a snug fit into the minor groove, effectively allowing the molecule to "read" the DNA sequence. nih.govacademie-sciences.fr

This high-affinity binding to DNA forms the basis for the potential inhibition of nucleic acid-protein interactions. By occupying specific sites within the DNA minor groove, this compound and its analogs can physically obstruct the binding of essential proteins, such as transcription factors and polymerases, that recognize these same sequences. nih.gov The promoter regions of many genes are rich in (dAdT) sequences, which are prime targets for these oligoamides. nih.gov Consequently, the binding of this compound can inhibit critical DNA-dependent processes like transcription (RNA synthesis) and replication (DNA synthesis). nih.gov

Furthermore, the versatile scaffold of aromatic oligoamides has been exploited in synthetic chemistry to design molecules capable of inhibiting protein-protein interactions (PPIs). nih.gov Specifically designed synthetic oligoamides can mimic α-helices, which are common motifs in protein interaction domains. nih.gov By presenting key functional groups in a spatially similar manner to an α-helix, these "proteomimetics" can disrupt the interactions between proteins that are crucial for cellular signaling and function. nih.gov While direct studies on this compound as a PPI inhibitor are limited, its structural framework suggests that derivatives could be engineered to target such interactions.

| Interaction Type | Mechanism | Potential Consequence | Supporting Evidence |

| Nucleic Acid-Protein Inhibition | Binds to the minor groove of dsDNA, physically blocking the access of DNA-binding proteins. nih.gov | Inhibition of transcription and replication. nih.gov | This compound and related oligoamides are known DNA minor groove binders. nih.govacs.org |

| Protein-Protein Inhibition | Synthetic oligoamides can mimic protein secondary structures like α-helices to disrupt protein interactions. nih.gov | Disruption of cellular signaling pathways. nih.gov | Structure-activity relationship studies on synthetic oligoamide foldamers. nih.gov |

Modulation of Topoisomerase Activity by Related Oligoamides

Topoisomerases are vital enzymes that regulate the topology of DNA by catalyzing the breaking and rejoining of DNA strands. nih.gov This activity is essential to relieve the torsional stress that occurs during replication, transcription, and recombination. The ability of oligoamides to interact with DNA suggests they may also influence the activity of these enzymes.

Indeed, studies on distamycin A, a structurally related oligoamide, have demonstrated a modulatory effect on mammalian topoisomerase I. nih.gov At lower concentrations (0.5 and 1.0 μM), distamycin was observed to stimulate the relaxation of supercoiled DNA by topoisomerase I. However, at higher concentrations (above 2.0 μM), it inhibited the enzyme's activity. nih.gov This dual activity suggests a complex interaction that may depend on the concentration of the oligoamide and its specific binding sites in relation to the topoisomerase recognition sites. nih.gov

Furthermore, synthetic cross-linked polyamides containing a thiazole (B1198619) heterocyclic ring, a feature also present in some related natural products, have been shown to be potent inhibitors of DNA gyrase, a bacterial type IIa topoisomerase. acs.orgacs.org One such compound demonstrated complete inhibition of gyrase at a concentration of 0.5 μM, which is more potent than the naturally occurring distamycin (1.0 μM). acs.orgacs.org This highlights the potential for oligoamide structures, including those related to this compound, to be tailored for potent and specific inhibition of topoisomerase activity. The broad-spectrum antibacterial activity of some natural oligoamides, such as cystobactamids, is directly attributed to their inhibition of bacterial type IIA topoisomerases, namely DNA gyrase and topoisomerase IV. nih.gov

| Related Oligoamide | Target Enzyme | Observed Effect | Concentration |

| Distamycin A | Mammalian Topoisomerase I | Stimulation of DNA relaxation | 0.5 and 1.0 μM nih.gov |

| Distamycin A | Mammalian Topoisomerase I | Inhibition of DNA relaxation | > 2.0 μM nih.gov |

| Thiazole-containing cross-linked polyamide (Compound 17) | DNA Gyrase (Bacterial Type IIA Topoisomerase) | Complete inhibition | 0.5 μM acs.orgacs.org |

| Cystobactamids | DNA Gyrase and Topoisomerase IV (Bacterial Type IIA) | Inhibition | Not specified nih.gov |

Cellular and Subcellular Effects (Non-Clinical)

The interactions of this compound and its analogs at the molecular level translate into a range of effects on cellular behavior and function. These effects have been investigated in various non-clinical, in vitro settings.

Effects on Cell Proliferation and Viability (in vitro)

The ability of this compound-related oligoamides to interfere with fundamental processes like DNA replication and transcription suggests they are likely to impact cell proliferation and viability. A study on a novel thiazole-imidazole-pyrrole (TIP) linked polyamide, TIP-C7-amino, revealed a cell-type dependent anti-proliferative effect at high concentrations. ucl.ac.uk In contrast, the same compound failed to inhibit the proliferation of S. cerevisiae (yeast), suggesting some degree of selectivity or differential uptake. ucl.ac.uk Distamycin, a well-studied analog, has also been shown to have a detectable effect on the proliferation of cells. ucl.ac.uk

While direct, extensive studies on the anti-proliferative effects of this compound are not widely reported, its known antiviral properties at concentrations in the 10 μg/mL range imply an impact on host cell or viral replication processes. nih.gov The cytotoxic activity of the related pyrrole-amidine antibiotic TAN-868 A against murine tumor cells further supports the potential for this class of compounds to inhibit cell proliferation. jst.go.jp

Investigation of Cellular Uptake and Distribution Mechanisms (non-clinical)

For any compound to exert an intracellular effect, it must first cross the cell membrane. The mechanisms by which oligoamides like this compound enter cells are a critical area of investigation. Studies on the synthetic polyamide TIP-C7-amino suggested that its uptake into cells does not occur via passive diffusion. ucl.ac.uk Despite this inefficient uptake, the compound was able to bind to DNA when introduced directly into the nucleus, confirming its intracellular target engagement. ucl.ac.uk

The inefficient cellular uptake of some polyamides may limit their biological activity. ucl.ac.uk This is a key consideration in the design of new therapeutic agents based on the oligoamide scaffold. The specific physicochemical properties of this compound, including its charge and hydrophilicity, would be expected to influence its ability to traverse the lipid bilayer of the cell membrane. The positive charges on this compound, which are important for its electrostatic interaction with the negatively charged DNA minor groove, may also play a role in its interaction with the cell membrane and subsequent uptake. ethernet.edu.et

Influence on Key Cellular Processes (e.g., macromolecular synthesis)

The primary mechanism of action for this compound and its congeners is the inhibition of DNA-dependent macromolecular synthesis. nih.gov By binding to the minor groove of DNA, these molecules can act as physical barriers to the enzymes responsible for replication and transcription. nih.gov This directly impedes the synthesis of DNA and RNA, which are fundamental processes for cell survival and proliferation.

The inhibition of transcription by minor groove-binding polyamides has been demonstrated in studies where these compounds caused changes in the transcription of a small percentage of the yeast genome. ucl.ac.uk This indicates that the binding is not uniformly inhibitory across the entire genome but rather affects specific genes, likely those with promoter regions containing the preferred binding sequences of the polyamide. nih.gov The antiviral activity of this compound is also likely a consequence of its ability to interfere with the macromolecular synthesis of the virus or the host cell machinery that the virus co-opts for its own replication. nih.gov

Limited Publicly Available Data on the Biological Activities of this compound

Initial research indicates that this compound is an antibiotic isolated from the culture filtrate of Streptomyces phaeochromogenes. jst.go.jp One study notes that it possesses a broad antibacterial spectrum, with minimum inhibitory concentrations generally in the order of 10 mcg/ml. jst.go.jp However, specific data on the spectrum of microorganisms it is potent against, which is necessary to populate a detailed data table, could not be found.

Furthermore, there is a significant lack of publicly accessible research on the antiviral, antifungal, and antiparasitic properties of this compound. Consequently, the following sections of the requested article cannot be completed with scientifically accurate and verifiable information:

Biological Activities and Efficacy Studies Non Clinical

Antiparasitic and Other Biological Effects (in vitro/pre-clinical):No research detailing any antiparasitic or other specific biological effects of Kikumycin B could be located.

Due to the absence of sufficient data in these critical areas, it is not possible to generate the comprehensive and scientifically rigorous article as requested. The available information is limited to a general characterization of its antibacterial nature without the specific details required for an in-depth analysis.

Structure Activity Relationship Sar Studies

General Principles of Oligopyrrolamide SAR

Kikumycin B belongs to the oligopyrrolamide class of natural products, which also includes well-studied compounds like Netropsin (B1678217) and Distamycin A. The SAR principles for this class are well-established and provide a foundational context for understanding this compound [3, 22].

Minor Groove Binding: The primary mechanism of action for oligopyrrolamides is non-covalent binding within the minor groove of B-DNA. Their characteristic crescent shape is complementary to the curvature of the minor groove, allowing for a snug, isohelical fit .

Sequence Selectivity: These compounds exhibit a strong preference for A/T (adenine/thymine)-rich sequences. This selectivity arises from the ability of the amide N-H protons along the concave face of the molecule to form specific hydrogen bonds with the O2 atoms of thymine (B56734) and N3 atoms of adenine (B156593), which are exposed in the minor groove [22, 24]. G/C base pairs are disfavored because the exocyclic amino group (N2) of guanine (B1146940) creates a steric clash that prevents deep penetration of the ligand into the groove .

Hairpin Conformation: this compound is a "hairpin" polyamide. Unlike the extended conformation of Distamycin A, this compound features two dipyrrole carboxamide units linked by a flexible tether (the 4-aminopiperidine-2-carboxylic acid linker). This linker allows the molecule to fold back on itself, forming a hairpin structure that enables the two oligopyrrole arms to bind to opposite strands of the DNA in a stacked, side-by-side arrangement [1, 18]. This hairpin motif significantly enhances both binding affinity and sequence specificity compared to single-strand binding molecules of similar length .

Role of Amide Bonds: The orientation of the amide bonds is critical. The repeating N-methylpyrrole carboxamide units are arranged to project the N-H groups inward toward the DNA floor for hydrogen bonding, while the N-methyl groups point outward, minimizing steric hindrance .

Influence of Pyrrole (B145914) Units and Linker Length on Activity

The DNA-binding affinity and sequence-reading ability of hairpin oligopyrrolamides are directly influenced by the number of heterocyclic pyrrole units and the nature of the linker connecting the two arms [18, 24]. This compound, as a natural lead, features two pyrrole units per arm.

Studies on synthetic analogs have demonstrated that increasing the number of pyrrole units generally increases the DNA binding affinity (lower Kd value) and the length of the recognized DNA sequence. For example, a hairpin polyamide with three pyrrole units per arm (a total of six) can specifically recognize a 6-base-pair A/T tract, whereas this compound's two-unit arms target a shorter sequence [1, 24].

The linker's length and flexibility are equally critical for achieving an optimal hairpin conformation for DNA binding. The 4-aminopiperidine-2-carboxylic acid linker in this compound provides a specific turn that correctly pre-organizes the molecule for binding. Synthetic studies have explored various linkers, such as simple aliphatic chains (e.g., β-alanine or γ-aminobutyric acid), to modulate this turn. An improperly sized or overly rigid linker can prevent the two polyamide arms from aligning correctly in the minor groove, leading to a significant loss of binding affinity and biological activity .

The table below illustrates the general trends observed when modifying the core scaffold of a this compound-type hairpin polyamide.

| Analog Type | Structural Modification | Effect on DNA Binding Affinity | Relative Cytotoxicity (IC50) | Rationale |

|---|---|---|---|---|

| This compound (Reference) | Two pyrrole units per arm; Piperidine (B6355638) linker | High | Baseline | Natural scaffold with optimal turn and length for its target sequence. |

| Analog A | Three pyrrole units per arm | Very High | Higher than baseline | Increased number of H-bonds with a longer A/T tract leads to tighter binding. |

| Analog B | One pyrrole unit per arm | Low | Lower than baseline | Insufficient H-bonding and van der Waals contacts for stable DNA complexation. |

| Analog C | Shorter/rigid linker (e.g., β-alanine) | Significantly Decreased | Much lower than baseline | Linker geometry prevents proper hairpin formation and alignment of pyrrole arms in the minor groove. |

| Analog D | Longer/flexible linker (e.g., long alkyl chain) | Decreased | Lower than baseline | The linker is too flexible, increasing the entropic penalty of adopting the correct binding conformation. |

Role of Terminal Functionalities in Biological Activity

The N-terminus of each arm of this compound is capped with a formamido group (H-C(=O)NH-). This small, uncharged group is a common feature in natural oligopyrrolamides. Its primary role is to act as a hydrogen bond donor, completing the hydrogen-bonding pattern with the DNA. Replacing the formamido group with a larger acetyl group or removing it entirely often leads to a decrease in binding affinity due to steric hindrance or the loss of a key interaction [1, 18].

The C-terminal tail of this compound is the 4-aminopiperidine (B84694) moiety. This feature is critical for several reasons. At physiological pH, the secondary amine of the piperidine ring is protonated, conferring a positive charge on the tail. This cationic center engages in favorable electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA, significantly enhancing binding affinity and anchoring the molecule in the minor groove. Furthermore, the flexible tail can extend along the groove, making additional van der Waals contacts. The importance of this cationic tail is demonstrated by comparing this compound to neutral analogs or those with different amine tails, such as the dimethylaminopropylamine tail found in Distamycin A [1, 18]. Modifications that remove the positive charge or alter the tail's length and flexibility invariably lead to a sharp reduction in both DNA binding and cytotoxic activity.

Stereochemical Implications for DNA Binding and Biological Efficacy

Stereochemistry is a critical determinant of biological activity for many natural products, and this compound is no exception. The molecule contains a chiral center at the C2 position of the piperidine linker, which in the natural product exists as the (S)-enantiomer .

The specific stereoconfiguration of this linker is not arbitrary; it is essential for defining the precise three-dimensional geometry of the hairpin turn. The (S)-configuration orients the two polyamide arms at an optimal distance and angle to fit snugly into the minor groove. The alternative (R)-enantiomer would create a different turn geometry, forcing the polyamide arms into a less favorable alignment with the DNA helix. This misalignment would disrupt the crucial hydrogen bonds between the amide N-H groups and the A/T base pairs on the floor of the groove, as well as the van der Waals contacts with the groove walls .

Consequently, synthetic studies comparing the (S)- and (R)-enantiomers of this compound or closely related analogs have consistently shown that the natural (S)-enantiomer possesses significantly greater DNA-binding affinity and biological potency. The (R)-enantiomer is often orders of magnitude less active, highlighting that the precise stereochemical presentation of the binding elements is fundamental to molecular recognition and efficacy .

Computational Approaches to SAR (e.g., QSAR, Molecular Docking)

Computational chemistry has become an indispensable tool for understanding and predicting the SAR of DNA minor groove binders like this compound .

Molecular Docking: Molecular docking simulations are used to model the interaction between this compound analogs and a specific DNA sequence at an atomic level. These simulations can accurately predict the preferred binding mode, confirming the hairpin conformation and the side-by-side arrangement of the pyrrole units in the minor groove. Docking studies visually corroborate experimental findings by showing the network of hydrogen bonds between the ligand's amide protons and the DNA bases (adenine-N3 and thymine-O2). They also reveal the importance of the cationic C-terminal tail's electrostatic interactions with the DNA phosphate backbone and can rationalize the steric clashes that prevent binding to G/C-rich regions [17, 22]. Furthermore, docking can be used to compare the binding energies of different analogs, providing a theoretical basis for observed differences in activity.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. For this compound and its analogs, a QSAR model might use descriptors such as molecular weight, lipophilicity (logP), number of hydrogen bond donors/acceptors, and electrostatic potential to predict cytotoxicity (e.g., pIC50) . These models can identify which properties are most influential in determining activity. For instance, a QSAR study on oligopyrrolamides might confirm that descriptors related to molecular shape (complementarity to the minor groove) and electrostatic charge (the cationic tail) are the most significant predictors of potency. Once validated, these models can be used to virtually screen new, hypothetical analogs, prioritizing the most promising candidates for chemical synthesis and experimental testing, thereby accelerating the drug discovery process [25, 26].

Mechanisms of Resistance to Oligopyrrolamides and Kikumycin B Analogs

Molecular Mechanisms of Resistance in Target Organisms

The ways in which microorganisms can withstand the effects of oligopyrrolamides are multifaceted, involving changes at the molecular level that prevent the drug from reaching or interacting with its target.

The primary target for Kikumycin B and its analogs is the minor groove of duplex DNA, with a preference for Adenine-Thymine (A-T) rich sequences. tandfonline.comatdbio.com Resistance mechanisms can involve modifications to this target or to cellular proteins that interact with DNA.

One identified mechanism of resistance to certain DNA minor groove binders involves the cellular DNA repair machinery. nih.gov For some alkylating minor groove binders, defects in the mismatch repair (MMR) system have been associated with resistance. psu.edu Specifically, cell lines deficient in the hMLH1 protein, a key component of the MMR pathway, demonstrate increased resistance. psu.edu This suggests that an intact repair system may be necessary for the drug to exert its full cytotoxic effect, and its absence constitutes a resistance mechanism.

In the case of the cystobactamids, a class of oligopyrrolamide antibiotics that target bacterial type IIa topoisomerases (DNA gyrase and topoisomerase IV), a target-protection mechanism has been identified. nih.govresearchgate.net High-level resistance in Escherichia coli was found to be caused by the upregulation of the YgiV protein. researchgate.netresearchgate.net This protein binds to the cystobactamids with high affinity, sequestering the drug and preventing it from interacting with its DNA gyrase target. researchgate.netresearchgate.net This is a form of resistance by target protection rather than a direct alteration of the DNA or topoisomerase enzyme itself.

| Compound Class | Mechanism | Details | Associated Genes |

| Alkylating MGBs | Defective DNA Mismatch Repair | Loss of hMLH1 protein function leads to resistance. psu.edu | hMLH1 psu.edu |

| Cystobactamids | Target Protection | Overexpression of a protein that binds the drug, preventing it from reaching its topoisomerase target. researchgate.netresearchgate.net | ygiV researchgate.netresearchgate.net |

This table summarizes identified mechanisms of resistance involving alterations in target-associated proteins for oligopyrrolamides and related DNA minor groove binders (MGBs).

Efflux pumps are membrane proteins that actively transport toxic substances, including antibiotics, out of the cell, thereby reducing their intracellular concentration to sub-lethal levels. indiascienceandtechnology.gov.in This is a common mechanism of resistance against many classes of drugs.

For oligopyrrolamides, evidence points to efflux pumps as a key resistance strategy, particularly in the organisms that produce these compounds. The biosynthetic gene cluster for congocidine (B231845) (also known as netropsin), a close structural analog of this compound, contains two genes, cgc20 and cgc21, that encode an ATP-binding cassette (ABC) transporter. nih.govasm.org This transporter functions as an efflux pump, providing self-resistance to the producing organism, Streptomyces ambofaciens. nih.govasm.org In the context of anticancer minor groove binders, many are known to be substrates for the human P-glycoprotein (P-gp) efflux pump, which can confer resistance in tumor cells. nih.gov

| Compound | Pump Type | Genes | Organism |

| Congocidine (Netropsin) | ABC Transporter | cgc20, cgc21 nih.govasm.org | Streptomyces ambofaciens nih.govasm.org |

| Various MGBs (Antitumor) | P-glycoprotein (ABC Transporter) | MDR1 (human) | Human cells nih.gov |

This table details identified efflux pump systems responsible for resistance to oligopyrrolamides and other minor groove binders (MGBs).

Enzymatic inactivation involves the chemical modification of an antibiotic by microbial enzymes, rendering it ineffective. This is a primary resistance mechanism for many antibiotic classes, such as the aminoglycosides and β-lactams. researchgate.netnih.gov However, for this compound and its direct pyrrole-amide analogs like netropsin (B1678217) and distamycin, resistance through enzymatic inactivation has not been identified as a primary mechanism in target organisms. While metabolic processes like amide bond hydrolysis have been observed for some related compounds in eukaryotic systems, this does not represent a bacterial resistance mechanism. researchgate.net

Genetic Basis of Resistance Development

The molecular mechanisms of resistance are founded on genetic changes, which can be either spontaneous mutations in the organism's chromosome or the acquisition of new genetic material. nih.gov

For oligopyrrolamides, resistance can arise from stable mutations in chromosomal genes. In the case of cystobactamid resistance, single nucleotide polymorphisms (SNPs) in the promoter region of the ygiV gene cause its overexpression, leading to the target protection mechanism described earlier. researchgate.netresearchgate.net Similarly, mutations in DNA repair genes like hMLH1 that confer resistance to other minor groove binders are also chromosomally located. psu.edu

A significant genetic basis for resistance, especially in antibiotic-producing microbes, is the presence of dedicated resistance genes located within the antibiotic's own biosynthetic gene cluster (BGC). For congocidine (netropsin), the genes for the efflux pump (cgc20, cgc21) are part of the cgc cluster. nih.govasm.org The expression of this cluster, including both the biosynthetic and resistance genes, is controlled by a cluster-situated regulator, Cgc1. nih.govasm.org Intriguingly, the antibiotic itself induces the expression of the regulator and the resistance operon, creating a feed-forward regulatory loop that ensures resistance is activated when the antibiotic is being produced. nih.govasm.org

Analytical Methodologies in Kikumycin B Research

Advanced Spectroscopic Techniques for Structural Characterization

Spectroscopic methods are fundamental in determining the intricate molecular architecture of Kikumycin B and its interactions with biological targets.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-DNA Complexes

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the three-dimensional structure of molecules in solution. In the context of this compound research, NMR is instrumental in understanding how this ligand interacts with DNA. By analyzing the NMR spectra of this compound when it is bound to a DNA oligomer, researchers can deduce the specific binding mode and the conformational changes that occur in both the ligand and the DNA upon complex formation. nih.gov

Techniques such as two-dimensional NMR (2D-NMR) provide detailed information about the proximity of different atoms within the complex, allowing for the construction of an energy-minimized model of the this compound-DNA complex. nih.gov This is crucial for understanding the basis of its biological activity. The process often involves the use of distance restraints derived from Nuclear Overhauser Effect (NOE) data to accurately model the interaction. nih.gov The study of such complexes helps in understanding how ligands like this compound recognize and bind to specific DNA sequences or structures. nih.govmdpi.com

Mass Spectrometry (MS) for Biosynthetic Pathway Intermediates

Mass spectrometry (MS) is an indispensable technique for identifying and characterizing the intermediates in the biosynthetic pathway of natural products like this compound. researchgate.net The biosynthesis of this compound involves a series of enzymatic reactions that convert precursor molecules into the final complex structure. researchgate.net Liquid chromatography-mass spectrometry (LC-MS) is particularly valuable in this area, as it combines the separation power of chromatography with the sensitive detection and structural information provided by mass spectrometry. nih.govplos.orgescholarship.org

Researchers can analyze extracts from the producing organism at different stages of growth or from genetically modified strains to detect and identify the various intermediates. plos.org By comparing the mass spectra of these intermediates with known compounds or by using tandem mass spectrometry (MS/MS) to fragment the ions and deduce their structures, the entire biosynthetic pathway can be mapped out. plos.orgbiorxiv.org This knowledge is not only fundamental to understanding how this compound is produced in nature but also opens up possibilities for biosynthetic engineering to create novel analogs.

Chromatographic Methods for Purification and Analysis

Chromatography is a cornerstone of natural product research, enabling the separation and purification of individual compounds from complex mixtures.

High-Performance Liquid Chromatography (HPLC) in Research

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used analytical technique for the separation, identification, and quantification of compounds. openaccessjournals.comresearchgate.nethumanjournals.com In this compound research, HPLC is employed for various purposes, including monitoring the progress of purification, assessing the purity of isolated compounds, and quantifying the compound in various samples. researchgate.net

The choice of HPLC conditions, such as the stationary phase (column), mobile phase composition, and detector, is crucial for achieving optimal separation. humanjournals.commdpi.com For a polar compound like this compound, hydrophilic interaction liquid chromatography (HILIC) can be an effective separation mode. mdpi.com The high resolution and sensitivity of HPLC make it an essential tool for both qualitative and quantitative analysis in the study of this compound. openaccessjournals.comresearchgate.net

| HPLC Parameter | Typical Application in this compound Research |

| Column | Reversed-phase (e.g., C18) or HILIC for separation based on polarity. mdpi.com |

| Mobile Phase | A mixture of water and an organic solvent (e.g., acetonitrile, methanol), often with additives like trifluoroacetic acid to improve peak shape. nih.gov |

| Detector | UV-Vis for chromophoric compounds, or Mass Spectrometry (LC-MS) for sensitive and specific detection. escholarship.orgmdpi.com |

| Mode | Isocratic (constant mobile phase composition) or gradient (varying mobile phase composition) elution. humanjournals.com |

Preparative Chromatography for Compound Isolation

To obtain sufficient quantities of this compound for structural elucidation and biological testing, preparative chromatography is employed. ijcpa.inchemistryworld.com This technique is a scaled-up version of analytical HPLC, designed to purify larger amounts of a target compound. ijcpa.inlcms.cz The goal is to isolate this compound from the crude extract of the producing organism with high purity. ijcpa.in

The process often involves a multi-step purification strategy, starting with less expensive, lower-resolution techniques and progressing to high-resolution preparative HPLC for the final purification step. chemistryworld.com The selection of the appropriate stationary and mobile phases is critical for successful isolation. researchgate.net After purification, the collected fractions containing this compound are typically dried to yield the pure compound. chemistryworld.com

| Preparative Chromatography Stage | Description |

| Initial Extraction | Extraction of the crude natural product mixture from the source organism. |

| Preliminary Fractionation | Use of techniques like solid-phase extraction or column chromatography to separate the extract into simpler fractions. |

| Preparative HPLC | Final purification of the target compound using a preparative-scale HPLC system. ijcpa.in |

| Purity Assessment | Analytical HPLC is used to confirm the purity of the isolated this compound. researchgate.net |

Bioanalytical Assays for Mechanistic and Activity Studies

Bioanalytical assays are crucial for determining the biological activity of this compound and for understanding its mechanism of action. nih.gov These assays can range from simple in vitro tests to more complex cell-based assays. ardena.comveedalifesciences.com

In the context of this compound, which exhibits antimicrobial properties, a primary bioanalytical assay would be the determination of its minimum inhibitory concentration (MIC) against a panel of microorganisms. This assay quantifies the lowest concentration of the compound that prevents visible growth of a microbe.

Further mechanistic studies might involve assays to investigate its interaction with specific cellular targets, such as DNA, as suggested by NMR studies. nih.gov For example, a DNA cleavage assay could be performed to see if this compound can induce breaks in DNA strands. mdpi.com Cell-based assays can also be used to assess the compound's effects on cellular processes, such as cell viability and proliferation. mdpi.com The development and validation of these bioanalytical methods are guided by regulatory standards to ensure the reliability of the results. fda.gov

| Assay Type | Purpose in this compound Research |

| Antimicrobial Susceptibility Testing | To determine the spectrum and potency of this compound's antimicrobial activity. |

| DNA Interaction Assays | To investigate the binding and potential cleavage of DNA by this compound. mdpi.com |

| Cytotoxicity Assays | To evaluate the effect of this compound on the viability of prokaryotic and eukaryotic cells. |

| Enzyme Inhibition Assays | To determine if this compound inhibits the activity of specific enzymes involved in essential cellular pathways. |

DNA Binding Assays (e.g., Footprinting, Thermal Denaturation, Fluorescence)

This compound belongs to a family of oligopeptide antibiotics, including distamycin and anthelvencin, that are known to bind to the minor groove of DNA. ucl.ac.uknih.gov The analysis of this binding is fundamental to understanding its biological activity.

DNA Footprinting: This technique is a powerful method for determining the specific DNA sequence to which a ligand binds. nih.govresearchgate.net In a typical DNase I footprinting experiment, a DNA fragment labeled at one end is subjected to partial cleavage by DNase I in the presence and absence of the binding ligand (e.g., this compound). frontiersin.orgmdpi.com The ligand protects its binding site from cleavage, resulting in a "footprint" or a gap in the ladder of DNA fragments when analyzed by gel electrophoresis. frontiersin.org While this compound is classified as a minor groove binder, specific footprinting data detailing its preferred binding sequences are not extensively available in the public domain. However, for the broader class of pyrrole-amidine antibiotics to which this compound belongs, footprinting has been instrumental in defining their sequence selectivity. ucl.ac.ukresearchgate.net

Thermal Denaturation: DNA thermal denaturation studies measure the increase in the melting temperature (Tm) of double-stranded DNA upon ligand binding, which indicates the stabilization of the DNA duplex. researchgate.netrsc.org An increase in Tm is proportional to the binding affinity of the compound. For related DNA minor groove binders, this method has been used to quantify the stabilizing effect of their interaction with DNA. rsc.org For instance, studies on similar oligoamides have demonstrated their ability to stabilize the DNA double helix against heat-induced separation of the strands. researchgate.net Specific Tm shift values for this compound are not prominently reported, but the principle remains a key analytical method for this class of compounds.

Fluorescence Spectroscopy: Fluorescence-based assays are used to study the binding affinity and kinetics of ligand-DNA interactions. nih.gov This can involve monitoring changes in the intrinsic fluorescence of the compound upon binding to DNA or using fluorescent dyes that are displaced or whose fluorescence is quenched or enhanced upon ligand binding. For minor groove binders, changes in fluorescence intensity can provide quantitative data on binding constants. While detailed fluorescence studies specifically on this compound are not widely published, this methodology is a standard approach for characterizing the biophysical parameters of DNA-ligand interactions. nih.gov

Enzyme Inhibition Assays (e.g., Topoisomerase assays)

Topoisomerases are enzymes that regulate the topology of DNA and are crucial targets for many anticancer and antibacterial drugs. nih.govnih.gov Assays for topoisomerase inhibition typically measure the enzyme's ability to relax supercoiled DNA or decatenate interlocked DNA circles. researchgate.netinspiralis.com Inhibitors can be classified as poisons, which stabilize the enzyme-DNA cleavage complex, or catalytic inhibitors, which interfere with other steps of the enzymatic reaction. tandfonline.comtandfonline.com

Some DNA minor groove binders, like distamycin A, have been shown to modulate the activity of topoisomerases. nih.gov However, there is a lack of specific studies in the available literature that have evaluated the inhibitory activity of this compound against topoisomerases. Therefore, it is not definitively known if this compound acts as a topoisomerase inhibitor. Standard assays to determine this would include:

Topoisomerase I Relaxation Assay: Measures the conversion of supercoiled plasmid DNA to its relaxed form.

Topoisomerase II Decatenation Assay: Measures the release of individual circular DNA molecules from a network of catenated kinetoplast DNA (kDNA). nih.govinspiralis.com

Without experimental data, the potential for this compound to inhibit these enzymes remains speculative.

Cell-Based Assays for Biological Activity (in vitro)

In vitro cell-based assays are essential for determining the biological effects of a compound on living cells, such as cytotoxicity and antiviral activity. japsonline.comscielo.br These assays typically involve exposing cultured cell lines to the compound and measuring outcomes like cell viability, proliferation, or inhibition of viral replication. rsc.orgnih.gov

This compound has been reported to possess antiviral properties. nih.govrjptonline.org One study noted its activity in the 10 µg/mL range. nih.gov Another report specified its antiviral activity against Herpes simplex virus type-1. rjptonline.org Additionally, a cell-type-dependent anti-proliferative effect has been observed at high concentrations for related polyamides. ucl.ac.uk

To systematically evaluate the in vitro biological activity of this compound, a panel of assays would be employed.

Cytotoxicity Assays: These assays determine the concentration of a compound that is toxic to cells. Common methods include:

MTT Assay: Measures the metabolic activity of cells, which is indicative of cell viability. mdpi.com

SRB (Sulphorhodamine B) Assay: Measures total protein content as an indicator of cell mass.